An In-depth Technical Guide to 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 23935-48-0
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential therapeutic applications.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities. The incorporation of a 4-chlorophenyl group and a nitrile moiety at specific positions on the pyrrolidinone ring, as seen in 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, offers a versatile platform for the development of novel therapeutic agents. This guide will delve into the specifics of this promising chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 23935-48-0 | Crysdot |
| Molecular Formula | C₁₁H₉ClN₂O | Crysdot |
| Molecular Weight | 220.66 g/mol | Crysdot |
| Appearance | Solid (predicted) | - |
| SMILES | N#CC1CN(C2=CC=C(Cl)C=C2)CC1=O | Crysdot |
Synthesis and Mechanistic Insights
The synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile can be approached through several established methodologies for the formation of β-keto nitriles within a cyclic framework. The Thorpe-Ziegler reaction and the Dieckmann condensation are two prominent examples of intramolecular cyclizations that are conceptually relevant to the formation of the 4-oxopyrrolidine-3-carbonitrile core.[1][2][3][4][5][6]
Conceptual Synthetic Approach: Intramolecular Cyclization
A plausible and efficient route to synthesize the target molecule involves the intramolecular cyclization of a suitably substituted dinitrile or a cyano-ester precursor. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is particularly well-suited for the formation of cyclic β-enaminonitriles from dinitriles, which can then be hydrolyzed to the corresponding β-keto nitrile.[1][2][7] Similarly, the Dieckmann condensation of a cyano-ester can yield a cyclic β-keto nitrile.[8][4]
The general mechanism for the Thorpe-Ziegler cyclization is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a cyclic imine. Tautomerization then yields the more stable enamine, which upon acidic workup, hydrolyzes to the desired β-keto nitrile.[1][9]
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Acyclic Precursor
The synthesis would commence with the preparation of an appropriate acyclic dinitrile or cyano-ester. For instance, reacting 4-chloroaniline with a suitable halo-dinitrile or halo-cyano-ester derivative under basic conditions.
Step 2: Intramolecular Cyclization
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the acyclic precursor.
-
Solvent and Base: Anhydrous solvent (e.g., toluene, THF) is added, followed by the slow addition of a strong base (e.g., sodium hydride, sodium ethoxide) at room temperature under a nitrogen atmosphere. The choice of base and solvent is critical and will influence the reaction yield and purity.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a proton source (e.g., ethanol, water). This is followed by an acidic workup with a dilute acid (e.g., HCl) to facilitate the hydrolysis of the enamine intermediate to the ketone.
-
Purification: The crude product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization to afford 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.
Chemical Reactivity and Stability
The 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile molecule possesses several reactive sites that can be exploited for further chemical transformations. The ketone at the 4-position can undergo various carbonyl reactions. The active methylene group adjacent to both the ketone and the nitrile is susceptible to deprotonation and subsequent alkylation or acylation. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.
The stability of the compound is expected to be good under standard laboratory conditions. However, strong acidic or basic conditions could lead to the hydrolysis of the nitrile or degradation of the pyrrolidinone ring.
Applications in Drug Discovery and Development
The 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[][11][12][13] The presence of the reactive ketone and nitrile functionalities allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Potential as a Scaffold for Bioactive Molecules
Derivatives of pyrrolidinone have been investigated for a wide range of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as potential anticancer and antimicrobial agents.[14][15][16] The 4-chlorophenyl group is a common substituent in many approved drugs and drug candidates, often contributing to favorable binding interactions with biological targets.
Hypothetical Signaling Pathway Involvement
Given the reported activities of related pyrrolidinone derivatives, it is plausible that compounds derived from 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile could modulate key cellular signaling pathways implicated in diseases such as cancer or metabolic disorders. For instance, if a derivative were to exhibit anticancer properties, it might interfere with pathways involved in cell proliferation, survival, or angiogenesis.
Analytical Characterization
The structural elucidation and purity assessment of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile would rely on a combination of standard spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.[17][18][19][20][21][22][23][24][25] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidinone ring. The ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups, with characteristic absorption bands for the ketone (C=O), the nitrile (C≡N), and the aromatic C-H and C=C bonds.[18][22][25]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[25]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be employed.
-
Thin Layer Chromatography (TLC): TLC is used for monitoring the progress of the synthesis and for preliminary purity checks.
Conclusion
1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a synthetically accessible and highly versatile chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a pyrrolidinone core, a 4-chlorophenyl substituent, and reactive ketone and nitrile functionalities makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further exploration of its synthesis, derivatization, and biological evaluation is warranted to fully unlock its therapeutic potential.
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